bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate
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Overview
Description
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phosphonate group attached to a morpholine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate typically involves multiple steps. One common method includes the reaction of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with a suitable phosphonate precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide or cesium carbonate in a solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphine derivatives .
Biology: Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-1,3-benzodioxol-4-yl (hydroxy)methyl]phosphonate
- Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2R)-3-chloro-2-hydroxypropyl]phosphonate
Comparison: Compared to these similar compounds, bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C27H52NO5P |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(2S)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3/t21-,22-,23+,24+,25+,26-,27-/m1/s1 |
InChI Key |
PDUVASMJZRPEOU-DXJNZMDBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCOCC2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC(CN2CCOCC2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
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